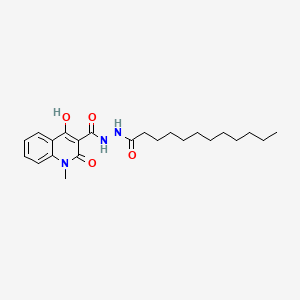

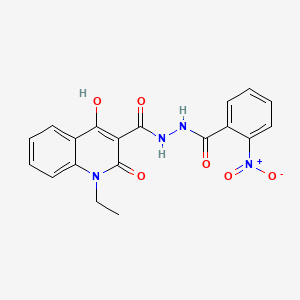

![molecular formula C17H11N5 B604610 2-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole CAS No. 118430-03-8](/img/structure/B604610.png)

2-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of 2-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cells. It may inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. It may also disrupt the cell membrane and inhibit the synthesis of essential biomolecules in bacteria and fungi.

Biochemical and Physiological Effects:

This compound has been shown to affect various biochemical and physiological processes in cells. It can alter the expression of genes and proteins involved in cell growth, differentiation, and apoptosis. It can also affect the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. Furthermore, it can modulate the immune response and reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

2-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole has several advantages for lab experiments. It is relatively easy to synthesize and purify. It exhibits potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, it also has some limitations. It is not very soluble in water, which can affect its bioavailability and toxicity. It may also exhibit non-specific binding to proteins and other biomolecules, leading to false-positive results.

Future Directions

There are several areas of future research for 2-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole. One direction is to explore its potential as a drug candidate for the treatment of cancer, infectious diseases, and inflammation. Researchers can also investigate its mechanism of action and identify its specific targets in cells. Furthermore, they can optimize its synthesis method and improve its pharmacological properties such as solubility, bioavailability, and toxicity. Finally, they can explore its potential as a tool for studying various biological processes and developing new diagnostic and therapeutic strategies.

In conclusion, this compound is a promising compound with various potential therapeutic applications. Its unique structure and potent biological activity make it an attractive target for drug discovery and development. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and explore its potential as a tool for studying various biological processes.

Synthesis Methods

The synthesis of 2-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole involves the condensation reaction of 2-phenyl-1H-imidazole-4-carbaldehyde and 3-amino-1,2,4-triazine-5-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.

Scientific Research Applications

2-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole has been extensively studied for its potential therapeutic applications. It exhibits anticancer, antifungal, and antibacterial activities. It also has anti-inflammatory and analgesic effects. Researchers are exploring its potential as a drug candidate for the treatment of various diseases such as cancer, infectious diseases, and inflammation.

properties

IUPAC Name |

13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c1-2-6-11(7-3-1)14-10-22-17(19-14)20-16-15(21-22)12-8-4-5-9-13(12)18-16/h1-10H,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMCKIOPEBRFAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=N2)N=C4C(=N3)C5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

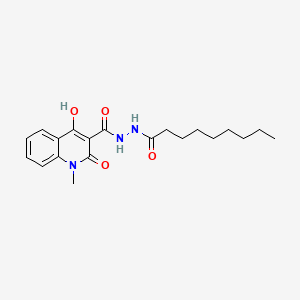

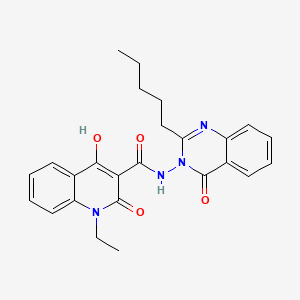

![Butyl 4-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B604531.png)

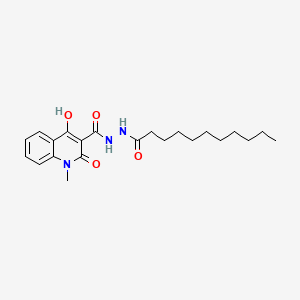

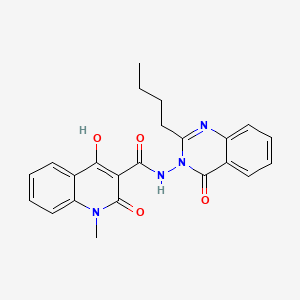

![N'-[(2-bromophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604538.png)

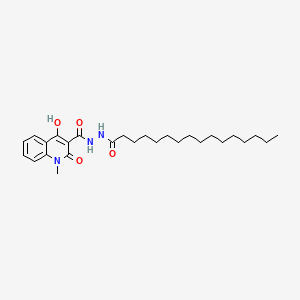

![4-bromo-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604542.png)

![4-bromo-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604543.png)

![9,10-Dimethyl-6-phenylbenzo[a]phenazin-5-ol](/img/structure/B604548.png)

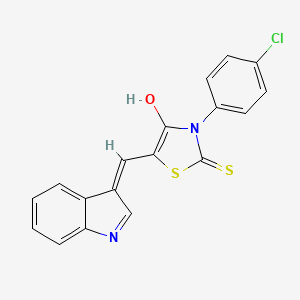

![ethyl 4-isobutyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B604550.png)